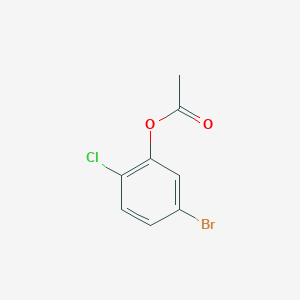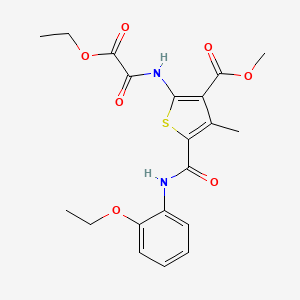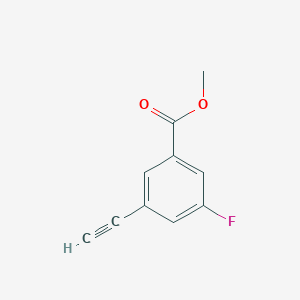
N-(5-bromo-2-nitrophenyl)-N-methylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromo-2-nitrophenyl)-N-methylmethanesulfonamide is an organic compound characterized by the presence of a bromine atom, a nitro group, and a methanesulfonamide group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-nitrophenyl)-N-methylmethanesulfonamide typically involves the following steps:
Nitration: The starting material, 5-bromoaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho position relative to the bromine atom.
Sulfonamide Formation: The nitrated product is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the methanesulfonamide derivative.
The overall reaction can be summarized as:
5-bromoanilineHNO3/H2SO45-bromo-2-nitroanilineCH3SO2Cl/Et3Nthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-bromo-2-nitrophenyl)-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Reduction: N-(5-amino-2-nitrophenyl)-N-methylmethanesulfonamide.
Substitution: N-(5-substituted-2-nitrophenyl)-N-methylmethanesulfonamide, where the substituent depends on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(5-bromo-2-nitrophenyl)-N-methylmethanesulfonamide is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in the development of new compounds.
Biology
In biological research, this compound can be used to study the effects of nitro and sulfonamide groups on biological systems. It may serve as a model compound in drug design and development.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the sulfonamide group is particularly relevant, as it is a common motif in many pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials where specific functional groups are required.
Mecanismo De Acción
The mechanism of action of N-(5-bromo-2-nitrophenyl)-N-methylmethanesulfonamide depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates, while the sulfonamide group can mimic natural substrates or inhibitors.
Comparación Con Compuestos Similares
Similar Compounds
N-(5-bromo-2-nitrophenyl)-N-methylacetamide: Similar structure but with an acetamide group instead of a methanesulfonamide group.
N-(5-bromo-2-nitrophenyl)-N-methylbenzenesulfonamide: Similar structure but with a benzenesulfonamide group instead of a methanesulfonamide group.
Uniqueness
N-(5-bromo-2-nitrophenyl)-N-methylmethanesulfonamide is unique due to the combination of its functional groups, which provide distinct reactivity and potential applications. The methanesulfonamide group offers different chemical properties compared to acetamide or benzenesulfonamide derivatives, influencing its behavior in various reactions and applications.
Propiedades
Fórmula molecular |
C8H9BrN2O4S |
|---|---|
Peso molecular |
309.14 g/mol |
Nombre IUPAC |
N-(5-bromo-2-nitrophenyl)-N-methylmethanesulfonamide |
InChI |
InChI=1S/C8H9BrN2O4S/c1-10(16(2,14)15)8-5-6(9)3-4-7(8)11(12)13/h3-5H,1-2H3 |
Clave InChI |
POCWYSDBVOTPCJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=C(C=CC(=C1)Br)[N+](=O)[O-])S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-hydroxy-5-(5-sulfanylidene-4H-imidazo[2,1-f]purin-3-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12077126.png)



![[[5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate](/img/structure/B12077153.png)


![3-[(Naphthalen-2-yloxy)methyl]azetidine](/img/structure/B12077186.png)



![3'-(4-Methylphenyl)-3,4-dihydro-1h-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B12077209.png)

